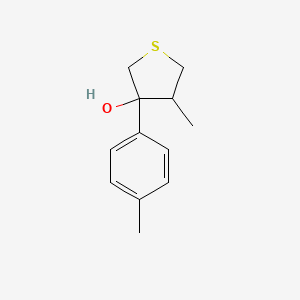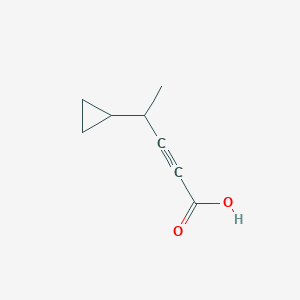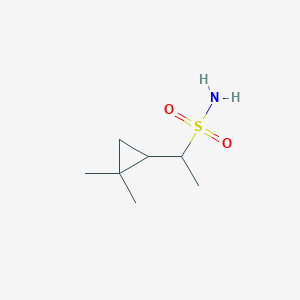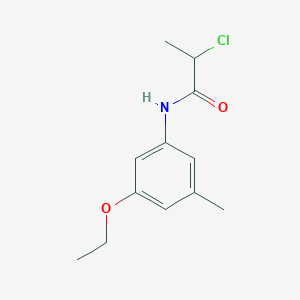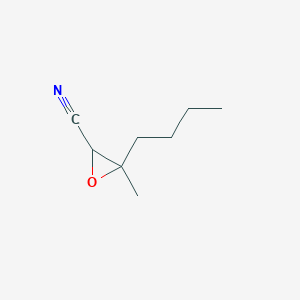![molecular formula C13H23NO2 B13198261 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Morpholin-4-yl)bicyclo[610]nonan-4-ol is a chemical compound with the molecular formula C₁₃H₂₃NO₂ This compound features a morpholine ring attached to a bicyclo[610]nonane structure, which includes a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol typically involves the reaction of a bicyclo[6.1.0]nonane derivative with morpholine under specific conditions. One common method includes the use of a Diels-Alder reaction to form the bicyclo[6.1.0]nonane core, followed by functionalization with morpholine and subsequent hydroxylation at the fourth position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is typically produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclo[6.1.0]nonane core or the morpholine ring.
Substitution: The morpholine ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted morpholine compounds.
Scientific Research Applications
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the bicyclo[6.1.0]nonane core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonene derivatives: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
Morpholine derivatives: Compounds with a morpholine ring but different core structures.
Uniqueness
5-(Morpholin-4-yl)bicyclo[610]nonan-4-ol is unique due to its specific combination of a morpholine ring and a bicyclo[610]nonane core
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
5-morpholin-4-ylbicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C13H23NO2/c15-13-4-2-11-9-10(11)1-3-12(13)14-5-7-16-8-6-14/h10-13,15H,1-9H2 |
InChI Key |
NEBSZGYIFSALFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CCC2C1C2)O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


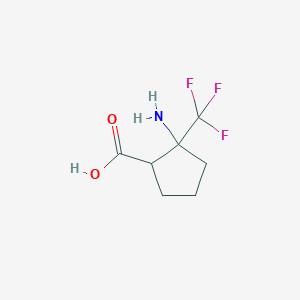
![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
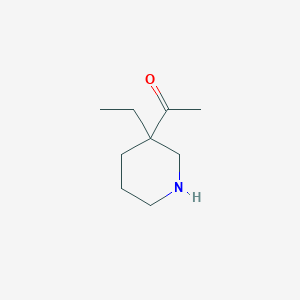
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)


